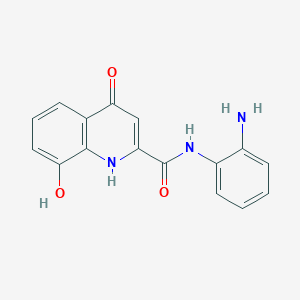

N-(2-Aminophenyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide

Description

N-(2-Aminophenyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. It features a quinoline core structure, which is known for its diverse biological activities.

Properties

CAS No. |

648896-18-8 |

|---|---|

Molecular Formula |

C16H13N3O3 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

N-(2-aminophenyl)-8-hydroxy-4-oxo-1H-quinoline-2-carboxamide |

InChI |

InChI=1S/C16H13N3O3/c17-10-5-1-2-6-11(10)19-16(22)12-8-14(21)9-4-3-7-13(20)15(9)18-12/h1-8,20H,17H2,(H,18,21)(H,19,22) |

InChI Key |

UFIYRXPNOZIREA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC(=O)C3=C(N2)C(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenyl derivatives with quinoline-2-carboxylic acid under controlled conditions. The reaction often requires the use of catalysts such as lutidine and solvents like dichloromethane to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Table 1: Key Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization | Diphenyl ether, 255°C | 77 | |

| N-Alkylation | NaH, DMF, 90°C | 50–93 | |

| Hydrolysis | 10% NaOH, 100°C | 70–76 | |

| Amide Coupling | PyBrop, DMF, 24 h | 66–98 |

Acid-Base and Redox Reactivity

The compound participates in acid-base equilibria and redox processes:

-

Carboxamide Protonation : The carboxamide group acts as a weak base, undergoing protonation in acidic media .

-

Hydroxyl Group Deprotonation : The 8-hydroxy group exhibits acidity (pKa ~9–10), enabling deprotonation under basic conditions.

-

Hydrogenation : Catalytic hydrogenation reduces nitro groups to amines in intermediates, critical for generating bioactive analogs .

Substitution and Functional Group Transformations

-

Aromatic Electrophilic Substitution : The electron-rich quinoline core facilitates halogenation or nitration at specific positions, though direct examples require further validation .

-

Amide Functionalization : The carboxamide reacts with nucleophiles (e.g., amines, hydrazines) to form urea or carbohydrazide derivatives, enhancing biological activity .

Mechanistic Insights into Biological Interactions

The compound’s biological activity (e.g., CFTR potentiation) is linked to:

-

Hydrogen Bonding : Intramolecular hydrogen bonds stabilize planar conformations, optimizing interactions with target proteins like CFTR .

-

Metal Chelation : The hydroxyl and carbonyl groups may chelate metal ions, though experimental evidence remains limited .

Stability and Degradation

-

Thermal Stability : Stable under standard laboratory conditions but degrades at temperatures >150°C .

-

pH Sensitivity : Degrades in strongly acidic (pH <2) or basic (pH >12) conditions, leading to hydrolysis of the carboxamide bond .

Comparative Analysis of Derivatives

Derivatives synthesized via these reactions exhibit varied bioactivity:

Scientific Research Applications

Pharmacological Applications

1.1 Antibacterial Activity

Research has indicated that compounds derived from the 4-oxo-1,4-dihydroquinoline framework exhibit significant antibacterial properties. For instance, derivatives have been synthesized and tested against various bacterial strains, demonstrating moderate to potent activity. A study highlighted the synthesis of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives that were evaluated for their antibacterial effects using minimum inhibitory concentration assays. Some compounds showed promising results against opportunistic infections prevalent in immunocompromised patients, such as those with HIV .

1.2 Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV-1. In vitro studies revealed that certain derivatives could inhibit HIV replication by targeting the integrase enzyme. The design of these compounds involved modifying the amide group of the quinoline core to enhance bioactivity. The docking studies confirmed favorable interactions with the target enzyme, suggesting a potential pathway for therapeutic development against viral infections .

1.3 Anti-inflammatory Properties

Beyond antibacterial and antiviral activities, N-(2-Aminophenyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide has shown promise as an anti-inflammatory agent. A study focused on its potential to inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes. The synthesized carboxamide derivatives exhibited significant LOX inhibitory activity, indicating their potential use in managing inflammatory disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic route is often employed:

- Formation of the Quinoline Core: Synthesis begins with the construction of the 4-oxo-1,4-dihydroquinoline scaffold through cyclization reactions involving appropriate aniline derivatives.

- Introduction of Functional Groups: The next steps involve introducing hydroxyl and carboxamide groups at specific positions on the quinoline ring to enhance biological activity.

- Final Modifications: Further modifications may include substitution at the nitrogen atom or other positions to optimize pharmacological properties.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anti-autoimmune potential | New derivatives showed improved potency in inhibiting disease progression in experimental autoimmune encephalomyelitis models compared to existing treatments . |

| Study 2 | Assess LOX inhibition | Carboxamide derivatives exhibited significant LOX inhibitory activity with IC50 values indicating their effectiveness in reducing inflammation . |

| Study 3 | Investigate anti-HIV activity | Several synthesized compounds demonstrated promising anti-HIV activity with effective inhibition of viral replication . |

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibitory activity against Bcr-Abl and histone deacetylase.

2-Aminobenzothiazole: Widely used in synthetic organic chemistry and biological research.

Uniqueness

N-(2-Aminophenyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is unique due to its specific quinoline core structure combined with the aminophenyl and hydroxy functional groups. This combination imparts distinct biological activities and makes it a versatile compound for various applications .

Biological Activity

N-(2-Aminophenyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide, a compound within the quinoline family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes an 8-hydroxyquinoline moiety. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. For instance, the synthesis of related compounds often employs methods such as reductive amination and ring closure under controlled conditions to yield the desired quinoline derivatives .

Antimicrobial Activity

Compounds containing the 8-hydroxyquinoline nucleus have shown significant antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For example, research has demonstrated that certain 8-hydroxyquinoline derivatives exhibit potent antibacterial activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

Antiviral Properties

Recent investigations into the antiviral activity of quinoline derivatives have highlighted their effectiveness against viruses such as H5N1 and other influenza strains. The antiviral mechanism is believed to be linked to the electron-withdrawing properties of substituents on the anilide ring, which enhances lipophilicity and cellular uptake. For instance, specific derivatives have shown up to 91.2% inhibition of virus growth with low cytotoxicity .

Anticancer Potential

The anticancer activity of this compound has also been explored. Studies indicate that this compound can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival. Notably, some derivatives have been shown to inhibit tumor growth in vitro and in vivo models .

The biological activity of this compound is largely attributed to its ability to chelate metal ions, which is critical in many biological processes. The 8-hydroxyquinoline structure allows for effective metal binding, which can disrupt enzyme function and cellular processes in pathogens and cancer cells alike. Additionally, the compound may influence gene expression related to cell cycle regulation and apoptosis .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study reported that a derivative of this compound displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than traditional antibiotics, indicating its potential as an effective alternative treatment .

- Antiviral Activity : In vitro assays revealed that certain modifications to the anilide ring significantly enhanced antiviral efficacy against H5N1 viruses while maintaining low cytotoxicity levels in human cell lines .

- Cancer Cell Apoptosis : Research demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors in breast cancer cell lines, suggesting a mechanism for its anticancer effects .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-aminophenyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves sequential steps: (i) formation of the quinoline core via cyclization, (ii) coupling with 2-aminophenyl groups using carbodiimide-mediated amidation, and (iii) demethylation (e.g., using BBr₃) to introduce the 8-hydroxy group. For example, details demethylation of a methoxy precursor (compound 26 → 27) with BBr₃, yielding 97.4% purity via HPLC. Reaction temperature and catalyst choice (e.g., Pd/C for hydrogenation in ) critically impact yield and purity. Optimize solvent systems (e.g., methanol or DMF) to reduce side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., aromatic protons at δ 6.23–8.08 ppm in ) and carboxamide NH signals (δ 12.08 ppm).

- HRMS : Validate molecular weight (e.g., m/z 336.2 [M+H]⁺ in ).

- HPLC : Ensure ≥95% purity ().

- Melting point : Consistency (e.g., 185–189°C in ) indicates crystallinity. Cross-reference with literature to resolve ambiguities .

Advanced Research Questions

Q. How can structural contradictions in NMR or crystallographic data be resolved during characterization?

- Methodology : For NMR discrepancies (e.g., split signals from rotamers in ’s CH₃ groups at δ 2.23/1.81 ppm), use variable-temperature NMR or computational modeling (DFT) to assess conformational dynamics. For crystallography, refine structures using SHELXL ( ) to resolve twinning or disorder. Compare experimental and simulated powder X-ray diffraction patterns to validate phase purity .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

- Methodology :

- Solubility : Screen co-solvents (DMSO, cyclodextrins) or prepare prodrugs (e.g., esterification of the 8-hydroxy group).

- Stability : Conduct pH-dependent degradation studies (e.g., 24-hour stability in PBS at 37°C). highlights derivatization (e.g., aminoalkylation) to enhance stability without altering bioactivity. Use LC-MS to monitor degradation products .

Q. How do electronic and steric effects of substituents influence the compound’s biological activity?

- Methodology : Synthesize analogs (e.g., 8-methoxy or 8-fluoro variants) and compare SAR using assays like enzyme inhibition (IC₅₀) or cellular uptake. demonstrates that pyrrolidine-substituted derivatives exhibit enhanced activity due to improved lipophilicity. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy, and how are dosing regimens optimized?

- Methodology : Use rodent models for PK studies (IV/PO administration) with LC-MS/MS quantification of plasma/tissue levels. For neuroprotective studies ( ), employ Morris water maze or rotarod tests. Adjust dosing based on half-life (e.g., bid dosing if t₁/₂ < 6 hours) and monitor metabolites via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.